molecular formula C6H15ClN2O B1391449 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride CAS No. 1209744-77-3

2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride

Cat. No. B1391449
CAS RN: 1209744-77-3
M. Wt: 166.65 g/mol
InChI Key: YCXLXPGOUHNTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-N-(propan-2-yl)acetamide hydrochloride, also known as 2-MPA HCl, is an organic compound that is used in a variety of scientific research applications. 2-MPA HCl is a white, crystalline solid with a molecular weight of 183.64 g/mol. It is soluble in water, ethanol, and methanol, and is stable in air. 2-MPA HCl is a versatile compound that has been used in a variety of research applications, including medical and pharmaceutical research, chemical synthesis, and biochemical and physiological studies.

Scientific Research Applications

Pharmacological Characterization

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, a related compound, has been identified as a κ-opioid receptor antagonist, indicating potential applications in treating depression and addiction disorders. Its high affinity for κ-opioid receptors and selectivity over μ-opioid receptors highlights its potential for pharmacological research and development (Grimwood et al., 2011).

Synthesis and Derivatization

Studies on cathinones, including similar compounds, have focused on their identification and derivatization, using techniques like GC-MS, IR, NMR, and electronic absorption spectroscopy. These methods are essential for forensic science and the analysis of novel psychoactive substances (Nycz et al., 2016).

Analytical Chemistry

In analytical chemistry, the synthesis and study of similar compounds like 2-amino-3-([15N]-methylamino)propanoic acid have been conducted. These studies contribute to our understanding of neurotoxins and their derivatives, which is crucial for both environmental and health-related research (Hu & Ziffer, 1990).

X-Ray Structures and Computational Studies

Research on cathinones, including 2-(methylamino)-1-phenylbutan-1-one and its aminium salts, has involved X-ray diffraction and computational studies. This research is significant for understanding the molecular structure and properties of such compounds, which can be applied in medicinal chemistry and drug design (Nycz et al., 2011).

Chemosensors in Biological and Aqueous Samples

A chemosensor comprising a similar compound has been developed for detecting Zn2+ concentrations in living cells and aqueous solutions. This advancement has implications for environmental monitoring and bioanalytical applications (Park et al., 2015).

properties

IUPAC Name

2-(methylamino)-N-propan-2-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-5(2)8-6(9)4-7-3;/h5,7H,4H2,1-3H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXLXPGOUHNTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.